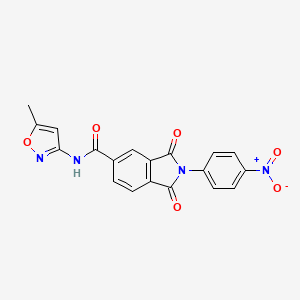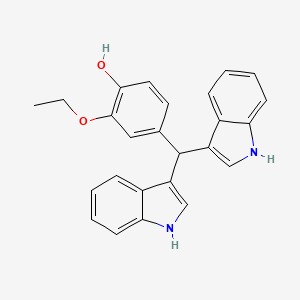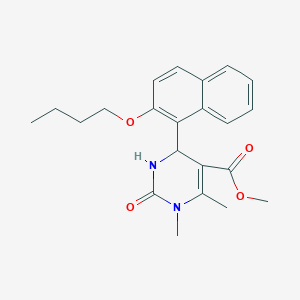
methyl 4-(2-butoxy-1-naphthyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
説明
Methyl 4-(2-butoxy-1-naphthyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.18925731 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Applications
- Pyrimidine derivatives are synthesized through various methods and have shown a wide range of biological activities. For example, the synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation and their evaluation for insecticidal and antibacterial potential reveal the compound's role in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Antioxidant and Radioprotective Activities
- A novel pyrimidine derivative was synthesized and characterized for its antioxidant and radioprotective activities. This study illustrates the potential of pyrimidine derivatives in mitigating oxidative stress and protecting against radiation-induced damage (Mohan et al., 2014).
Antitumor Activity
- Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from pyrimidine intermediates, have shown potent cytotoxic properties against several cancer cell lines, indicating the significance of pyrimidine derivatives in cancer research (Deady et al., 2003).
Antimicrobial Evaluation
- Novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids were synthesized and evaluated for their antimicrobial activity, showcasing the compound's utility in developing new antibacterial and antifungal agents (Shastri & Post, 2019).
Cardiotonic Activity
- Pyrimidine derivatives have been synthesized and evaluated for their cardiotonic activity, offering insights into their potential use in developing treatments for heart conditions (Dorigo et al., 1996).
特性
IUPAC Name |
methyl 6-(2-butoxynaphthalen-1-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-5-6-13-28-17-12-11-15-9-7-8-10-16(15)19(17)20-18(21(25)27-4)14(2)24(3)22(26)23-20/h7-12,20H,5-6,13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBWUYAUGWIHFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=CC=CC=C2C=C1)C3C(=C(N(C(=O)N3)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-carboxy-3-(methylsulfonyl)propyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4059646.png)

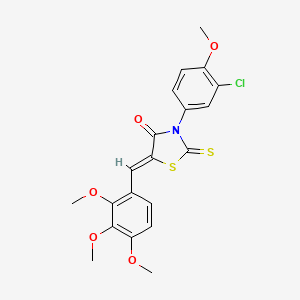
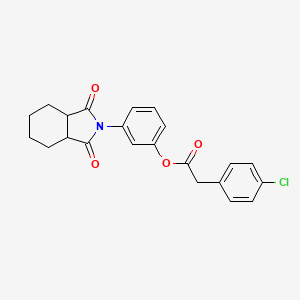
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1H-indazole-3-carboxamide](/img/structure/B4059692.png)
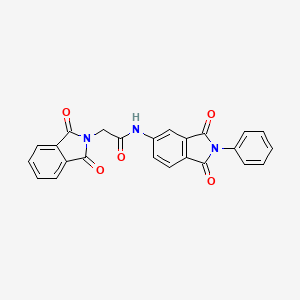
![1-cyclohexyl-4-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinone](/img/structure/B4059703.png)
![diphenylmethyl 4-[(2-methyl-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4059708.png)
![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl acetate](/img/structure/B4059715.png)
![N-cyclohexyl-N'-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]urea](/img/structure/B4059716.png)
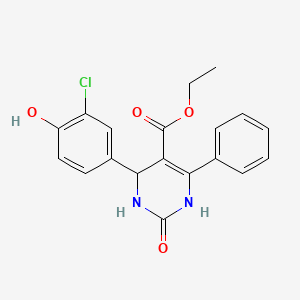
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B4059741.png)
